molecular formula C19H20N2O B11059290 2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11059290
M. Wt: 292.4 g/mol
InChI Key: AJLSDXUGIVUGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[h]chromene core structure, which is a fused ring system containing both benzene and chromene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method is the cyanoacetylation of amines, where an amine reacts with an alkyl cyanoacetate under specific conditions to form the desired cyanoacetamide derivative . This reaction can be carried out without solvents at room temperature or with heating, depending on the specific amine and cyanoacetate used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzo[h]chromene derivatives .

Mechanism of Action

The mechanism of action of 2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE is unique due to its specific substitution pattern and the presence of both amino and cyano functional groups.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-amino-4-pentan-3-yl-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C19H20N2O/c1-3-12(4-2)17-15-10-9-13-7-5-6-8-14(13)18(15)22-19(21)16(17)11-20/h5-10,12,17H,3-4,21H2,1-2H3

InChI Key

AJLSDXUGIVUGED-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C2=C(C3=CC=CC=C3C=C2)OC(=C1C#N)N

Origin of Product

United States

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